molecular formula C10H20N2O2 B8210392 tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate

tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate

Cat. No.: B8210392
M. Wt: 200.28 g/mol
InChI Key: JFFKYXDQBCCTPG-QMMMGPOBSA-N
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Description

Tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate is a chemical compound that features a tert-butyl group, a methyl group, and a pyrrolidin-2-yl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: This compound may be used in the development of pharmaceuticals, particularly as a protecting group for amines.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. The pyrrolidin-2-yl group can interact with active sites or binding pockets, influencing the overall activity of the compound.

Comparison with Similar Compounds

Similar compounds to tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate include:

    tert-Butyl (2-piperidin-3-ylethyl)carbamate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.

    tert-Butyl carbamate: This simpler compound lacks the pyrrolidin-2-yl group but shares the tert-butyl carbamate structure.

    tert-Butyl (2-pyrrolidin-1-yl)carbamate: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct reactivity and selectivity in various chemical and biological contexts.

Properties

IUPAC Name

tert-butyl N-methyl-N-[(2S)-pyrrolidin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFKYXDQBCCTPG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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